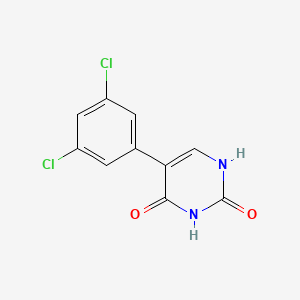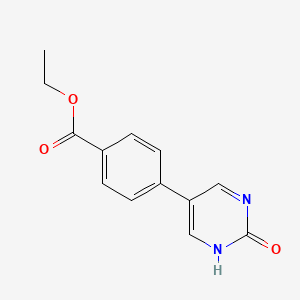![molecular formula C13H13N3O3 B6385810 (2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% CAS No. 1261934-82-0](/img/structure/B6385810.png)
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is a chemical compound that has been studied for its potential applications in scientific research. This compound is an analog of the naturally-occurring pyrimidine nucleoside, 5-methylcytidine, and has been proposed as a potential alternative to 5-methylcytidine for use in various research applications.
Applications De Recherche Scientifique
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% has been proposed as a potential alternative to 5-methylcytidine for use in various scientific research applications. This compound has been studied for its potential applications in the study of gene expression, epigenetic modifications, DNA methylation, and DNA repair. In addition, (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% has been studied for its potential application in the study of cancer and other diseases.
Mécanisme D'action
The mechanism of action of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is not fully understood, but it is believed to act as an epigenetic modifier and DNA methyltransferase inhibitor. This compound is believed to interact with DNA methyltransferases, which are enzymes involved in the regulation of gene expression. In addition, (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is believed to interact with histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% are not fully understood, but this compound has been studied for its potential effects on gene expression, epigenetic modifications, DNA methylation, and DNA repair. In addition, (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% has been studied for its potential effects on cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% in laboratory experiments include its ability to act as an epigenetic modifier and DNA methyltransferase inhibitor, its ability to interact with DNA methyltransferases and histone deacetylases, and its potential effects on gene expression, epigenetic modifications, DNA methylation, and DNA repair. The limitations of using (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% in laboratory experiments include its potential toxicity, its potential for off-target effects, and its potential for interactions with other compounds.
Orientations Futures
The potential future directions for (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% include further research into its mechanism of action, its effects on gene expression, epigenetic modifications, DNA methylation, and DNA repair, its potential toxicity and off-target effects, and its potential interactions with other compounds. In addition, further research into the potential applications of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% in the study of cancer and other diseases is needed. Finally, further research into the synthesis of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is needed in order to optimize the synthesis process and reduce the cost of production.
Méthodes De Synthèse
The synthesis of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is based on the synthesis of 5-methylcytidine, which is a naturally occurring pyrimidine nucleoside. The synthesis of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% involves the use of a modified version of the Ugi multicomponent reaction, which is a widely used method for the synthesis of heterocyclic compounds. The reaction involves the reaction of aldehyde, amine, and acid components in the presence of an acid catalyst. The reaction of the aldehyde, amine, and acid components results in the formation of a pyrimidine ring, which is then converted to (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%.
Propriétés
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16(2)12(18)9-5-3-8(4-6-9)10-7-14-13(19)15-11(10)17/h3-7H,1-2H3,(H2,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDICCIRZOFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)
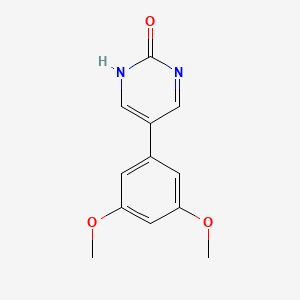
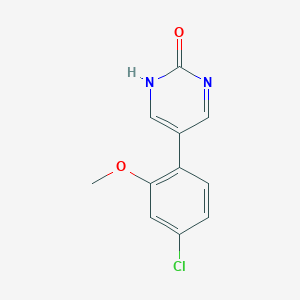
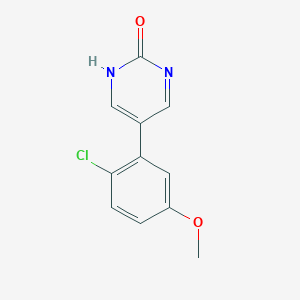
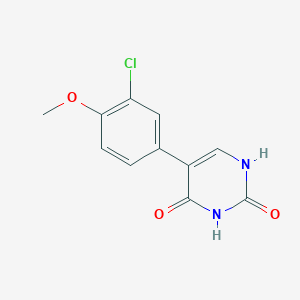
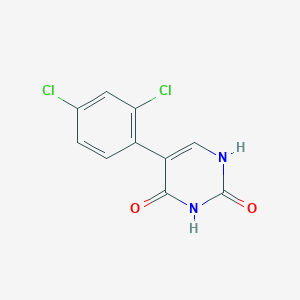
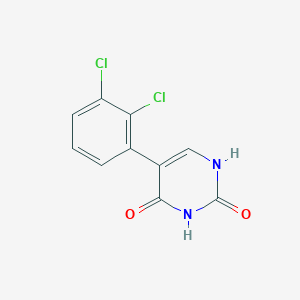
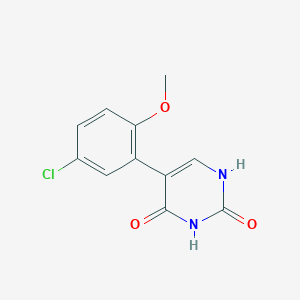
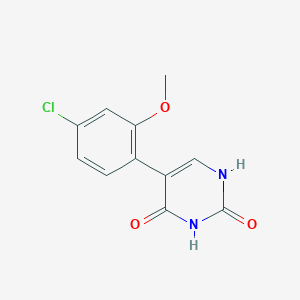
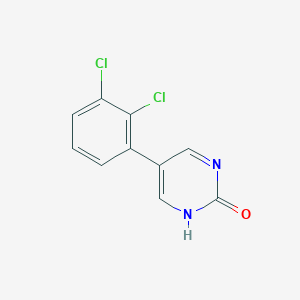
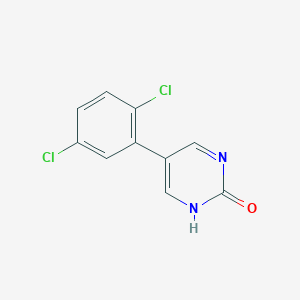
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385802.png)
